molecular formula C14H18ClNO B2771145 (3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride CAS No. 2378489-84-8

(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride

Cat. No.: B2771145
CAS No.: 2378489-84-8
M. Wt: 251.75
InChI Key: UJTWTDZAJUFRRO-OJERSXHUSA-N
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Description

(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride is a useful research compound. Its molecular formula is C14H18ClNO and its molecular weight is 251.75. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of EN300-7464170 are currently unknown .

Properties

IUPAC Name

(3aS,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c16-14-6-12-9-15(10-13(12)7-14)8-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H/t12-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTWTDZAJUFRRO-OJERSXHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CC1=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@H]2CC1=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.